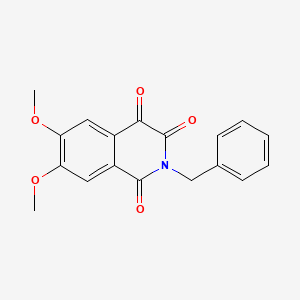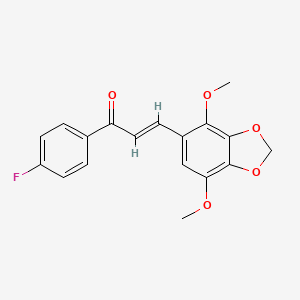
2-Benzyl-6,7-dimethoxyisoquinoline-1,3,4-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BENZYL-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3,4-TRIONE is a complex organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-BENZYL-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3,4-TRIONE typically involves a combination of synthetic methods. One common approach is the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline compound through cyclization . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
2-BENZYL-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3,4-TRIONE undergoes various chemical reactions, including:
Scientific Research Applications
2-BENZYL-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3,4-TRIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-BENZYL-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3,4-TRIONE involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, such as reverse transcriptase in HIV, by binding to the active site and preventing the enzyme’s function . The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological activities .
Comparison with Similar Compounds
2-BENZYL-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3,4-TRIONE can be compared with other tetrahydroisoquinoline derivatives, such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Known for its anti-inflammatory and neuroprotective properties.
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: Studied for its potential as an anti-cancer agent.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Used in the synthesis of natural products and pharmaceuticals.
The uniqueness of 2-BENZYL-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3,4-TRIONE lies in its specific substitution pattern, which imparts distinct biological activities and synthetic utility .
Properties
Molecular Formula |
C18H15NO5 |
|---|---|
Molecular Weight |
325.3 g/mol |
IUPAC Name |
2-benzyl-6,7-dimethoxyisoquinoline-1,3,4-trione |
InChI |
InChI=1S/C18H15NO5/c1-23-14-8-12-13(9-15(14)24-2)17(21)19(18(22)16(12)20)10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 |
InChI Key |
MHEUQZFWTAJJSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=O)N(C2=O)CC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11470160.png)
![diethyl (3Z)-3-[2-(2,4-dinitrophenyl)hydrazinylidene]-4-oxohexanedioate](/img/structure/B11470166.png)
![5-Chloro-11-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11470174.png)
![Methyl 6-[(cyclohexylamino)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B11470186.png)
![7-(3-methoxyphenyl)-4-(4-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11470187.png)
![N-(2-methoxy-5-methylphenyl)-2-[4-(morpholin-4-ylsulfonyl)phenoxy]acetamide](/img/structure/B11470192.png)
![2-(1H-indol-3-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11470193.png)
![2-fluoro-N-{3-methyl-2-[(2-methylpropanoyl)amino]phenyl}-5-(trifluoromethyl)benzamide](/img/structure/B11470200.png)
![1,3,5-Triazine-2(1H)-thione, 1-(4-fluorophenyl)tetrahydro-5-[(4-methoxyphenyl)methyl]-](/img/structure/B11470203.png)
![Propanoic acid, 2-(acetylamino)-3,3,3-trifluoro-2-[[2-(2-methoxyphenyl)ethyl]amino]-, ethyl ester](/img/structure/B11470206.png)
![3,10-dithiophen-2-yl-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene](/img/structure/B11470213.png)

![N-[1-(4-methoxyphenyl)propan-2-yl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B11470223.png)
![6-bromo-2-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B11470230.png)
